molecular formula C9H7N3O B3058337 3-(1H-imidazole-2-carbonyl)pyridine CAS No. 890094-97-0

3-(1H-imidazole-2-carbonyl)pyridine

Cat. No.: B3058337
CAS No.: 890094-97-0
M. Wt: 173.17 g/mol
InChI Key: PBBSMRSSNMUEEJ-UHFFFAOYSA-N
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Description

3-(1H-Imidazole-2-carbonyl)pyridine is a heterocyclic compound featuring a pyridine ring conjugated to an imidazole moiety via a carbonyl linker at the 3-position. This structural motif combines the electron-rich imidazole ring (a five-membered aromatic system with two nitrogen atoms) with the electron-deficient pyridine ring, creating a hybrid system with unique electronic and steric properties. The compound is primarily utilized as a building block in medicinal chemistry and materials science, particularly for designing enzyme inhibitors, metal-organic frameworks (MOFs), and ligands for catalysis . Its commercial availability (e.g., from CymitQuimica) underscores its importance in research, though its high cost (€571.00/50 mg) limits large-scale applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazole-2-carbonyl)pyridine can be achieved through several methods. One common approach involves the condensation of 2-cyanopyridine with imidazole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide. Another method involves the cyclization of 2-(imidazol-1-yl)pyridine-3-carboxylic acid using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazole-2-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted imidazole or pyridine derivatives with various functional groups.

Scientific Research Applications

3-(1H-imidazole-2-carbonyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-imidazole-2-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1H-imidazole-2-carbonyl)pyridine with analogous compounds, focusing on structural variations, biological activity, and applications.

Positional Isomers: 4-(1H-Imidazole-2-carbonyl)pyridine

Structural Differences: The 4-isomer differs only in the position of the imidazole-carbonyl group on the pyridine ring (4-position vs. 3-position). This minor alteration impacts electronic distribution and steric accessibility.

Key Findings :

  • Cost : The 4-isomer is slightly cheaper (€549.00/50 mg vs. €571.00/50 mg), suggesting differences in synthetic complexity or demand .
  • Reactivity : The 3-position’s proximity to the pyridine nitrogen may enhance hydrogen-bonding interactions compared to the 4-isomer, which could influence binding to biological targets.

Pyridine Derivatives with Flexible Linkers

Example Compound : 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1280711-49-0) .

Structural Differences :

  • Linker : A propyl chain replaces the carbonyl group, introducing flexibility.

Key Findings :

  • Solubility : The carboxylic acid group improves aqueous solubility compared to the carbonyl-linked compound, which may lack polar substituents.
  • Biological Applications : The flexible linker and carboxylic acid could facilitate interactions with enzymes or receptors requiring deeper binding pockets.

Pyridine Derivatives with Bulkier Substituents

Example Compound : 3-(Piperidin-4-ylmethoxy)pyridine derivatives ().

Structural Differences :

  • Substituent : A piperidin-4-ylmethoxy group replaces the imidazole-carbonyl moiety.
  • Functionality : The piperidine ring introduces basicity and 3D conformational diversity.

Key Findings :

  • Biological Activity: These compounds are potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases. The bulkier piperidine group likely occupies hydrophobic pockets in LSD1, enhancing selectivity .
  • Cellular Efficacy : Demonstrated low EC50 values (280 nM) in leukemia and solid tumor cells, contrasting with This compound , which lacks reported direct biological data .

Benzimidazole-Pyridine Hybrids

Example Compound : 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole ().

Structural Differences :

  • Core Structure : A benzimidazole replaces the imidazole ring.
  • Substituents : A pyrrolidine group and chloro-substituted phenyl enhance structural complexity.

Key Findings :

  • Pharmacokinetics : The pyrrolidine and chloro groups may improve metabolic stability compared to simpler imidazole derivatives.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Substituent Position/Linker Cost (50 mg) Key Applications Source
This compound 3-position, carbonyl €571.00 Medicinal chemistry, MOFs
4-(1H-Imidazole-2-carbonyl)pyridine 4-position, carbonyl €549.00 Similar to 3-isomer
1-[3-(1H-imidazol-1-yl)propyl]-... Propyl linker, carboxylic acid Not listed Pharmaceutical research

Biological Activity

3-(1H-imidazole-2-carbonyl)pyridine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring fused with a pyridine structure. The molecular formula is C8_{8}H6_{6}N4_{4}O, and it has a CAS number of 890094-97-0. Its unique structure allows it to interact with various biological targets, making it a subject of pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways associated with several diseases:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Antiviral Effects : Research indicates potential antiviral properties, particularly against HIV and other viral pathogens.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values for different cell lines are summarized in Table 1.

Cell LineIC50_{50} (µM)Reference
HeLa<150Kazmierczak et al., 2017
MDA-MB-2310.0046MDPI, 2024
A54975MDPI, 2024
PC30.021MDPI, 2024

The data indicates a strong correlation between structural modifications in the compound and its antiproliferative efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant activity against various bacterial strains, indicating potential as an antimicrobial agent.

Study on Anticancer Activity

A study conducted by Kazmierczak et al. (2017) focused on the effects of this compound on HeLa cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 150 µM. The mechanism was linked to the inhibition of geranylgeranylation, a critical process for cancer cell proliferation.

Antiviral Potential

Research published in MDPI (2024) highlighted the antiviral potential of imidazole derivatives, including this compound. The study showed that these compounds could inhibit viral replication in vitro, suggesting their utility in developing antiviral therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-imidazole-2-carbonyl)pyridine, and how can reaction conditions be optimized?

Answer: The synthesis of imidazole-pyridine hybrids typically involves coupling reactions between pyridine derivatives and imidazole precursors. For example, in analogous compounds like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole, a two-step process is used:

Base-mediated alkylation : Reacting 2-(pyridin-2-yl)benzimidazole with potassium carbonate (K₂CO₃) and 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 20°C for 18 hours .

Purification : Flash column chromatography with gradients of ethyl acetate/petroleum ether (30–60%) yields pure products.
Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. For instance, replacing K₂CO₃ with stronger bases (e.g., NaH) may enhance nucleophilicity in challenging substrates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm, while pyridine carbons appear at ~150 ppm in ¹³C NMR .
  • ESI-MS : Validates molecular weight and fragmentation patterns. A high-resolution mass spectrometry (HRMS) error <5 ppm ensures structural accuracy .
  • IR : The carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms successful acylation at the imidazole position .

Q. What safety protocols are essential when handling this compound derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chlorinated solvents).
  • Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:

  • Data Collection : High-resolution (≤1.0 Å) data minimizes thermal motion artifacts.
  • Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s twin refinement tools (BASF parameter) improve accuracy .
  • Validation : Cross-check with spectroscopic data (e.g., NMR) to resolve discrepancies in bond lengths/angles .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap of imidazole-pyridine hybrids (~4–5 eV) suggests suitability as ligands in transition-metal catalysis.
  • Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by analyzing π-π stacking between the pyridine ring and aromatic residues .

Q. How should researchers address contradictions in thermal stability data for imidazole-pyridine derivatives?

Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across multiple runs. For example, a derivative with a decomposition onset at 250°C ± 5°C suggests stability up to 200°C in inert atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or solvent residues that may skew TGA results.
  • Cross-Validation : Reconcile thermal data with crystallographic packing density; tighter crystal packing often correlates with higher thermal stability .

Q. What strategies optimize the fluorescence properties of this compound for bioimaging applications?

Answer:

  • Substituent Tuning : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring redshift emission wavelengths (e.g., from 450 nm to 520 nm) .
  • Solvatochromism : Test in polar solvents (e.g., DMSO) to enhance quantum yields via reduced non-radiative decay .
  • Cell Imaging : Use LysoTracker Red co-staining to confirm lysosomal localization, ensuring minimal cytotoxicity at <10 µM concentrations .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Imidazole-Pyridine Derivatives

ParameterOptimal ConditionReference
Reaction Temperature20–25°C (alkylation)
SolventDMF or DMSO
Purification30% EtOAc/petroleum ether
Yield Range47–84%

Table 2. Thermal Stability of Selected Derivatives

CompoundDecomposition Onset (°C)TechniqueReference
Benzimidazole-Pyridine250 ± 5TGA
Pyridyl-Imidazole230 ± 10TGA/DSC

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBSMRSSNMUEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428072
Record name 1H-imidazol-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-97-0
Record name 1H-imidazol-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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